molecular formula C14H12BrNO4 B505936 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene CAS No. 929095-68-1

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitroBenzene

Cat. No.: B505936
CAS No.: 929095-68-1
M. Wt: 338.15g/mol
InChI Key: GUDZGDDGZLKVBN-UHFFFAOYSA-N
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Description

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene is an organic compound with the molecular formula C14H12BrNO4 It is a derivative of nitrobenzene, featuring a bromine atom, a methoxy group, and a nitro group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-aminobenzene.

    Oxidation: Formation of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-carboxybenzene.

Scientific Research Applications

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Pharmaceutical Research: It is investigated for its potential use in the synthesis of biologically active compounds.

    Chemical Biology: It is used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of 2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene is unique due to the presence of both a bromine atom and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in organic synthesis and material science.

Properties

IUPAC Name

2-bromo-4-[(4-methoxyphenyl)methoxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO4/c1-19-11-4-2-10(3-5-11)9-20-12-6-7-14(16(17)18)13(15)8-12/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUDZGDDGZLKVBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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